

Synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: N-[4-(2-phenoxyethoxy)phenyl]propanamide

Cat. No.: B495968

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Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of **N-[4-(2-phenoxyethoxy)phenyl]propanamide**, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Williamson ether synthesis to form the key intermediate, 4-(2-phenoxyethoxy)aniline, followed by N-acylation to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a robust experimental procedure but also the underlying chemical principles, safety considerations, and characterization data.

Introduction

N-aryl propanamides are a significant class of organic compounds that feature prominently in the landscape of pharmaceuticals and biologically active molecules. Their structural motif is a cornerstone in the design of agents targeting a wide array of biological pathways. The title

compound, **N-[4-(2-phenoxyethoxy)phenyl]propanamide**, incorporates a flexible phenoxyethoxy side chain, which can influence the molecule's conformational flexibility and its interactions with biological targets. This application note details a reliable and reproducible synthetic route to this compound, empowering researchers to access this and related structures for further investigation.

The synthetic strategy is bifurcated into two primary stages:

- **Williamson Ether Synthesis:** The formation of the ether linkage in the intermediate, 4-(2-phenoxyethoxy)aniline, is achieved through the reaction of 4-aminophenol with 2-phenoxyethyl bromide. This classic yet powerful reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ, acts as a nucleophile.^{[1][2]}
- **N-Acylation:** The subsequent conversion of the synthesized aniline to the final propanamide is accomplished by acylation with propanoyl chloride. This reaction is a standard and efficient method for amide bond formation.

This document provides a self-contained guide, from starting materials to the fully characterized final product.

Overall Synthetic Workflow

The synthesis of **N-[4-(2-phenoxyethoxy)phenyl]propanamide** is a sequential process involving etherification followed by amidation. The workflow is designed for efficiency and scalability in a standard laboratory setting.

Caption: Synthetic workflow for **N-[4-(2-phenoxyethoxy)phenyl]propanamide**.

Materials and Reagents

The following table provides a list of necessary reagents with their key properties. It is crucial to handle all chemicals with appropriate safety precautions.

Reagent	Formula	MW (g/mol)	Role	Supplier
4-Aminophenol	C ₆ H ₇ NO	109.13	Starting Material	Sigma-Aldrich
2-Phenoxyethyl bromide	C ₈ H ₉ BrO	201.06	Alkylating Agent	Alfa Aesar
Potassium Carbonate (K ₂ CO ₃)	K ₂ CO ₃	138.21	Base	Fisher Scientific
Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	Solvent	VWR
Propanoyl chloride	C ₃ H ₅ ClO	92.52	Acylation Agent	TCI
Triethylamine (TEA)	C ₆ H ₁₅ N	101.19	Base	Acros Organics
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Solvent	EMD Millipore

Experimental Protocols

Step 1: Synthesis of 4-(2-phenoxyethoxy)aniline (Intermediate)

This procedure is based on the principles of the Williamson ether synthesis.^{[1][2]}

1. Reaction Setup:

- To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (10.91 g, 100 mmol) and anhydrous potassium carbonate (20.73 g, 150 mmol).
- Add 100 mL of anhydrous dimethylformamide (DMF).

2. Reagent Addition:

- While stirring the mixture under a nitrogen atmosphere, add 2-phenoxyethyl bromide (20.11 g, 100 mmol) dropwise at room temperature.

3. Reaction:

- Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

4. Work-up:

- After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
- Pour the reaction mixture into 500 mL of ice-cold water with stirring. A solid precipitate will form.
- Collect the precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

5. Purification:

- The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.^{[3][4]} Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Step 2: Synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide (Final Product)

This procedure details the N-acylation of the synthesized aniline intermediate.

1. Reaction Setup:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-(2-phenoxyethoxy)aniline (11.46 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).
- Add triethylamine (7.0 mL, 50 mmol) to the solution.

2. Reagent Addition:

- Cool the reaction mixture to 0 °C in an ice bath.
- Add propanoyl chloride (4.63 g, 50 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

3. Reaction:

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (1:1).

4. Work-up:

- Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

- The crude **N-[4-(2-phenoxyethoxy)phenyl]propanamide** can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexane.^{[3][4]} Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature to form crystals.

- Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. The following are expected spectral data based on the structures and data from similar compounds.

Compound	Technique	Expected Data
4-(2-phenoxyethoxy)aniline	^1H NMR (400 MHz, CDCl_3)	δ 7.32-7.28 (m, 2H, Ar-H), 7.00-6.96 (m, 3H, Ar-H), 6.85 (d, $J=8.8$ Hz, 2H, Ar-H), 6.67 (d, $J=8.8$ Hz, 2H, Ar-H), 4.19 (t, $J=4.8$ Hz, 2H, OCH_2), 4.12 (t, $J=4.8$ Hz, 2H, OCH_2), 3.60 (br s, 2H, NH_2).[5]
	^{13}C NMR (100 MHz, CDCl_3)	δ 158.6, 152.0, 140.9, 129.5, 121.2, 116.0, 115.5, 114.8, 67.9, 67.5.[5]
	Mass Spec (EI)	m/z (%): 229 (M^+), 109, 93, 77. [6]
N-[4-(2-phenoxyethoxy)phenyl]propanamide	^1H NMR (400 MHz, CDCl_3)	δ 7.45-7.25 (m, 5H, Ar-H and NH), 7.00-6.85 (m, 4H, Ar-H), 4.19 (t, $J=4.8$ Hz, 2H, OCH_2), 4.12 (t, $J=4.8$ Hz, 2H, OCH_2), 2.35 (q, $J=7.6$ Hz, 2H, COCH_2), 1.25 (t, $J=7.6$ Hz, 3H, CH_3).
	^{13}C NMR (100 MHz, CDCl_3)	δ 172.5, 158.5, 155.0, 131.5, 129.6, 121.8, 121.4, 115.0, 114.8, 67.2, 66.9, 30.0, 9.8.
	Mass Spec (EI)	m/z (%): 285 (M^+), 229, 109, 93, 77, 57.
	IR (KBr)	ν (cm^{-1}): ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).[7] [8]

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

- 4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life.[9]
- 2-Phenoxyethyl bromide: Causes skin and eye irritation.[10]
- Propanoyl chloride: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[11][12]
- Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[13]
- Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin.
- Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen.

Consult the Safety Data Sheets (SDS) for all reagents before use.

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